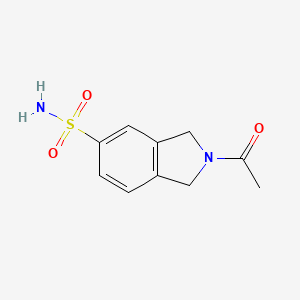

2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide

Description

Properties

Molecular Formula |

C10H12N2O3S |

|---|---|

Molecular Weight |

240.28 g/mol |

IUPAC Name |

2-acetyl-1,3-dihydroisoindole-5-sulfonamide |

InChI |

InChI=1S/C10H12N2O3S/c1-7(13)12-5-8-2-3-10(16(11,14)15)4-9(8)6-12/h2-4H,5-6H2,1H3,(H2,11,14,15) |

InChI Key |

GMUCRSHRPFNASQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC2=C(C1)C=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Here's information regarding the applications of thiazole and indole derivatives, based on the provided search results:

Thiazole Applications

Thiazoles have demonstrated diverse biological activities, making them valuable in medicinal chemistry .

Anticonvulsant activity: Certain thiazole derivatives have shown anticonvulsant effects, with some compounds exhibiting significantly lower median effective doses compared to standard medications like ethosuximide . The presence of a para-halogen-substituted phenyl group attached to the thiazole ring appears to be important for this activity .

Anticancer potential: Thiazole-containing compounds have exhibited anticancer potential against various cancer cell lines . For instance, one compound showed activity against human glioblastoma U251 cells and human melanoma WM793 cells, potentially due to a benzofuran ring . Additionally, specific indole-linked thiazoles have demonstrated anticancer activity and cell line selectivity, with activity possibly linked to a methoxy group on the phenyl ring and fluorine substitution on the indole ring . Studies also indicate that the presence of an electronegative chlorine group is essential to elicit antiproliferative activity .

Enzyme inhibition: Thiazole derivatives have been identified as inhibitors of certain enzymes . For example, one compound was found to be a potent inhibitor of carbonic anhydrase III (CA-III), with a free amino group at the 2-position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold being crucial for activity .

Antibacterial activity: Certain thiazole analogues have shown greater antibacterial activity compared to available antibiotics . A nitro functional group on the 2 and 4 positions of the phenyl ring contributes to this activity . Certain phthalimide derivatives also demonstrated remarkable anti-microbial activity .

Indole Applications

Indole derivatives represent a versatile scaffold in modern drug discovery, exhibiting a wide range of biological activities, including anti-tubercular and anticancer properties .

Anticancer Activity: Indole derivatives have demonstrated anticancer activity against various cancer cell lines . Several compounds have shown potent activity against gastric, ovarian, lung, and breast cancer cell lines . Mechanistic studies revealed that some bind to the colchicine-binding site of tubulin, disrupting the microtubule network and arresting the cell cycle, while others inhibit the ERK signaling pathway .

Mechanism of Action

The mechanism of action of 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The following table compares key structural and functional differences between 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide and related compounds:

Key Observations:

- Acetyl vs. Methyl Groups : The acetyl group in the target compound introduces a ketone functionality, enhancing hydrogen-bonding capacity compared to the methyl group in the sulfonyl chloride analog .

- Sulfonamide vs. Sulfonyl Chloride : The sulfonamide group (present in the target compound and analogs ) is stable and biologically relevant, whereas the sulfonyl chloride in is highly reactive, suited for further synthetic modifications.

Physicochemical Properties

While exact data for the target compound is unavailable, comparisons can be inferred:

- Molecular Weight : The hydrochloride salt in has a molecular weight of 234.70 g/mol, whereas the dimethylated analog is heavier (MW ~262.8 g/mol). The acetylated target compound likely falls within this range.

- Solubility : Sulfonamides are typically polar but benefit from salt forms (e.g., hydrochloride in ) for enhanced aqueous solubility.

Biological Activity

2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features an isoindole core with an acetyl group and a sulfonamide functional group, which is crucial for its biological activity. The presence of the sulfonamide moiety is known to enhance the compound's interactions with various biological targets.

1. Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against a range of pathogens. A study demonstrated that derivatives of this compound showed effective inhibition of bacterial growth, suggesting potential use in treating bacterial infections .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways:

- Carbonic Anhydrase Inhibition: The compound has shown promising results in inhibiting carbonic anhydrase (CA) enzymes, which play a critical role in maintaining acid-base balance and are implicated in various diseases such as glaucoma and cancer. In vitro studies reported Ki values indicating strong inhibitory effects on isoforms CA I and CA II .

- Acetylcholinesterase Inhibition: It has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders like Alzheimer’s disease. Compounds derived from this structure exhibited potent AChE inhibitory activity, highlighting their potential as therapeutic agents for cognitive disorders .

3. Antidiabetic Potential

Recent findings suggest that this compound may have antidiabetic effects through the inhibition of monoacylglycerol acyltransferase 2 (MGAT2). In vivo studies demonstrated that this compound significantly reduced triglyceride levels in animal models, indicating its potential utility in managing obesity and type 2 diabetes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that variations in the alkoxy chain length at the para position of the sulfonamide-substituted phenyl ring can enhance enzyme inhibitory activity. This suggests that careful structural optimization could lead to more potent derivatives .

| Compound | Target Enzyme | Ki Value (nM) | Biological Activity |

|---|---|---|---|

| This compound | CA I | 19.53 ± 1.23 | Strong inhibitor |

| This compound | CA II | 23.61 ± 2.34 | Strong inhibitor |

| Derivative A | AChE | 11.68 ± 1.45 | Potent inhibitor |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies on Obesity: A study involving C57BL/6 mice on a high-fat diet showed that oral administration of the compound resulted in a significant reduction in plasma triglyceride levels, supporting its role as an MGAT2 inhibitor .

- Neuroprotective Effects: Another investigation focused on the neuroprotective properties of derivatives of this compound against AChE, providing insights into its potential application in treating neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide?

The synthesis typically involves multi-step reactions starting from indole derivatives. For example:

- Method A : Refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) .

- Method B : Condensation reactions using thiourea derivatives, chloroacetic acid, and sodium acetate under reflux conditions . Key considerations include stoichiometric ratios (1.0–1.1 equiv of reactants) and reaction times (3–5 hours) to minimize side products.

Q. What spectroscopic techniques are essential for characterizing this compound?

Comprehensive characterization requires:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the isoindole core and acetyl/sulfonamide substituents .

- Infrared (IR) Spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetyl groups) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- Microanalysis : To validate elemental composition (C, H, N, S) for new derivatives .

Q. What are the key physicochemical properties affecting solubility and stability?

- Molecular Weight : ~250–350 g/mol, influencing solubility in polar solvents like DMSO or ethanol .

- LogP : Hydrophobicity from the acetyl and sulfonamide groups may reduce aqueous solubility, requiring formulation optimization .

- Thermal Stability : Melting points (e.g., 232–259°C for related indole derivatives) suggest stability under standard lab conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Temperature Control : Reflux in acetic acid (~110–120°C) balances reactivity and side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalytic Additives : Sodium acetate (2.0 equiv) accelerates condensation reactions in Method B .

- Purification : Sequential washing with acetic acid, ethanol, and diethyl ether removes unreacted starting materials .

Q. What strategies address discrepancies in spectral data during characterization?

- Data Cross-Validation : Compare NMR/IR results with literature values for structurally similar isoindole derivatives .

- Contradiction Analysis : If spectral peaks deviate (e.g., unexpected splitting in ¹H NMR), re-examine reaction conditions for potential byproducts or stereochemical variations .

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex aromatic systems .

Q. How can structure-activity relationships (SAR) guide pharmacological profiling?

- Functional Group Modifications : Replace the acetyl group with other acyl moieties (e.g., benzoyl) to assess impact on bioactivity .

- Sulfonamide Substitutions : Introduce pyridinyl or cyclohexyl groups to modulate binding affinity in enzyme inhibition assays .

- In Silico Modeling : Docking studies predict interactions with targets like carbonic anhydrase or kinases, validated via in vitro assays .

Q. What in vitro assays are suitable for evaluating biological activity?

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to screen for inhibition of tyrosine kinases .

- Antimicrobial Testing : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.